

Spectroscopic Profile of 4-Oxohexanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxohexanal

Cat. No.: B8731499

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for the bifunctional organic compound, **4-Oxohexanal** ($C_6H_{10}O_2$). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable structural insights for its application in chemical research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Data

The proton NMR spectrum of **4-Oxohexanal** reveals the distinct chemical environments of the hydrogen atoms within the molecule. The data, acquired from the Spectral Database for Organic Compounds (SDBS), is summarized in Table 1.

Table 1: 1H NMR Spectroscopic Data for **4-Oxohexanal**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
1.06	Triplet	7.3	3H	-CH ₃ (H-6)
2.19	Singlet	-	3H	-COCH ₃ (H-1')
2.48	Quartet	7.3	2H	-CH ₂ - (H-5)
2.53	Triplet	6.4	2H	-CH ₂ - (H-2)
2.76	Triplet	6.4	2H	-CH ₂ - (H-3)
9.77	Singlet	-	1H	-CHO (H-1)

Data sourced from the Spectral Database for Organic Compounds (SDBS)

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in **4-Oxohexanal**. Table 2 summarizes the key chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for **4-Oxohexanal**

Chemical Shift (δ) ppm	Carbon Assignment
7.8	-CH ₃ (C-6)
18.0	-CH ₂ - (C-2 or C-3)
35.8	-CH ₂ - (C-5)
42.8	-CH ₂ - (C-2 or C-3)
202.0	-CHO (C-1)
209.1	>C=O (C-4)

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Oxohexanal** shows characteristic absorption bands for its aldehyde and ketone functionalities. The major absorption peaks are detailed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for **4-Oxohexanal**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975, 2940, 2880	Medium	C-H stretch (alkane)
2720	Weak	C-H stretch (aldehyde)
1715	Strong	C=O stretch (aldehyde & ketone)
1460, 1410, 1365	Medium	C-H bend (alkane)

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of **4-Oxohexanal** was obtained via electron ionization (EI). The prominent fragments are listed in Table 4.

Table 4: Mass Spectrometry (MS) Data for **4-Oxohexanal**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
29	45	[CHO] ⁺
43	100	[CH ₃ CO] ⁺
57	40	[C ₂ H ₅ CO] ⁺
71	35	[M - C ₂ H ₅ O] ⁺ or [M - C ₃ H ₇] ⁺
85	15	[M - C ₂ H ₅] ⁺
114	5	[M] ⁺ (Molecular Ion)

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Experimental Protocols

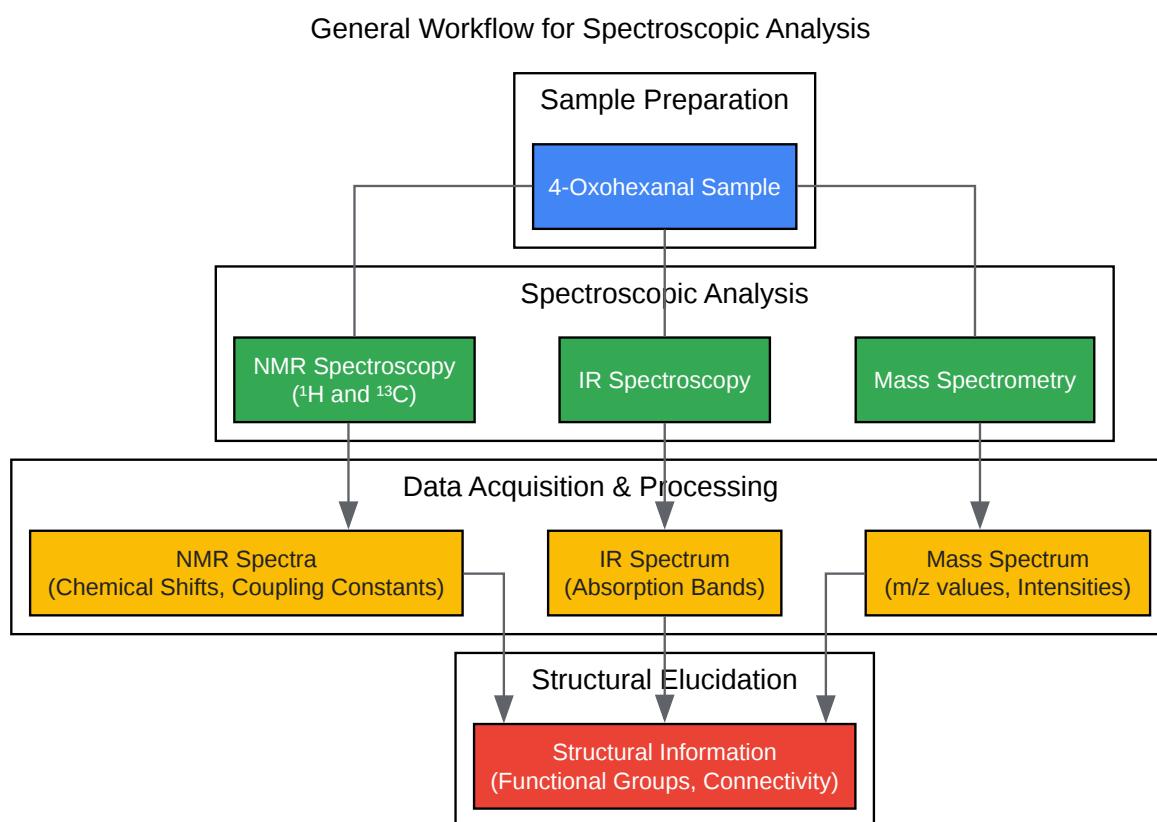
The following are generalized experimental protocols for the spectroscopic techniques described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Oxohexanal** in an appropriate deuterated solvent (e.g., CDCl₃) is prepared. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).


Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI),

the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Oxohexanal**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Oxohexanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8731499#spectroscopic-data-of-4-oxohexanal-nmr-ir-ms\]](https://www.benchchem.com/product/b8731499#spectroscopic-data-of-4-oxohexanal-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com